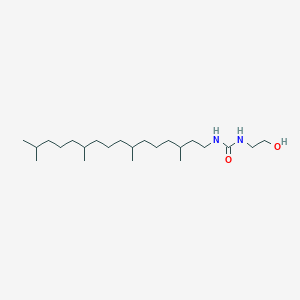
N-(2-Hydroxyethyl)-N'-(3,7,11,15-tetramethylhexadecyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Hydroxyethyl)-N’-(3,7,11,15-tetramethylhexadecyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a hydroxyethyl group and a long alkyl chain with multiple methyl substitutions. It is used in various industrial and scientific applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-N’-(3,7,11,15-tetramethylhexadecyl)urea typically involves the reaction of 3,7,11,15-tetramethylhexadecan-1-amine with 2-chloroethanol in the presence of a base to form the intermediate N-(2-hydroxyethyl)-3,7,11,15-tetramethylhexadecan-1-amine. This intermediate is then reacted with isocyanate to form the final urea derivative. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
In industrial settings, the production of N-(2-Hydroxyethyl)-N’-(3,7,11,15-tetramethylhexadecyl)urea may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
N-(2-Hydroxyethyl)-N’-(3,7,11,15-tetramethylhexadecyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce amines.
科学的研究の応用
N-(2-Hydroxyethyl)-N’-(3,7,11,15-tetramethylhexadecyl)urea has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the formulation of specialty chemicals, surfactants, and other industrial products.
作用機序
The mechanism of action of N-(2-Hydroxyethyl)-N’-(3,7,11,15-tetramethylhexadecyl)urea involves its interaction with specific molecular targets. The hydroxyethyl group and the long alkyl chain may facilitate binding to proteins or cell membranes, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-(2-Hydroxyethyl)-N’-(3,7,11,15-tetramethylhexadecyl)carbamate
- N-(2-Hydroxyethyl)-N’-(3,7,11,15-tetramethylhexadecyl)thiourea
Uniqueness
N-(2-Hydroxyethyl)-N’-(3,7,11,15-tetramethylhexadecyl)urea is unique due to its specific combination of a hydroxyethyl group and a long, branched alkyl chain. This structure imparts distinct physicochemical properties, such as solubility and reactivity, making it suitable for specialized applications.
特性
CAS番号 |
672284-99-0 |
|---|---|
分子式 |
C23H48N2O2 |
分子量 |
384.6 g/mol |
IUPAC名 |
1-(2-hydroxyethyl)-3-(3,7,11,15-tetramethylhexadecyl)urea |
InChI |
InChI=1S/C23H48N2O2/c1-19(2)9-6-10-20(3)11-7-12-21(4)13-8-14-22(5)15-16-24-23(27)25-17-18-26/h19-22,26H,6-18H2,1-5H3,(H2,24,25,27) |
InChIキー |
GNUFCFGLWAGZJH-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CCNC(=O)NCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


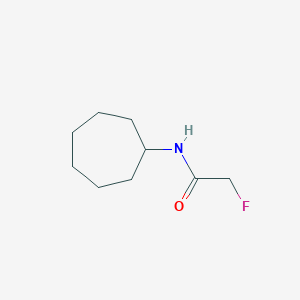
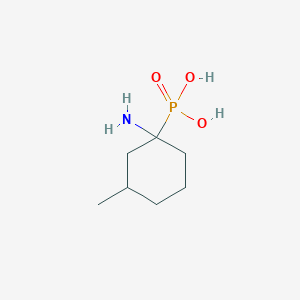
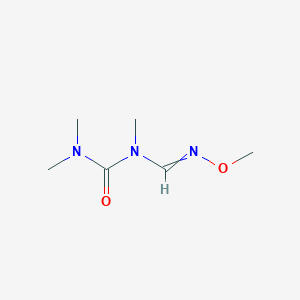
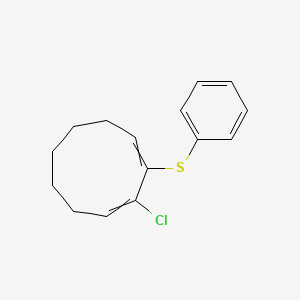
![2-{(E)-[(4-Methoxyphenyl)imino]methyl}-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12545721.png)
![Furo[3,4-c]pyridin-3(1H)-one, 4-methoxy-1,1-dimethyl-](/img/structure/B12545722.png)
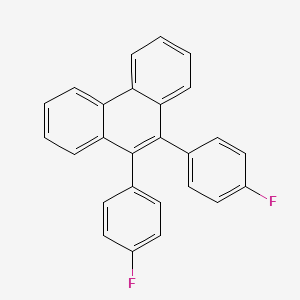

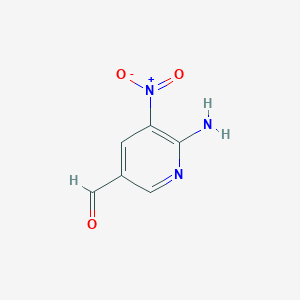
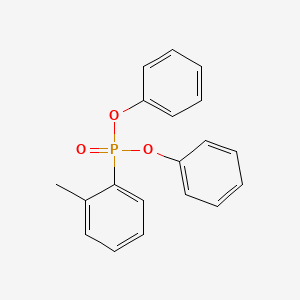
![D-Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-1-(methoxycarbonyl)-D-tryptophyl-, (4-nitrophenyl)methyl ester](/img/structure/B12545748.png)

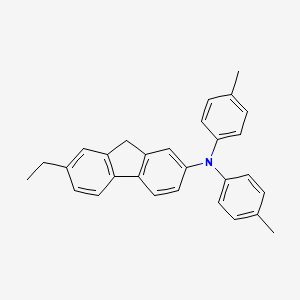
![4-Methyl-N-[1-(naphthalen-2-yl)propyl]benzene-1-sulfonamide](/img/structure/B12545790.png)
